molecular formula C20H16N2OS B5660172 5-phenyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one

5-phenyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B5660172
M. Wt: 332.4 g/mol
InChI Key: GXMJLXANQFAIAW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones has been improved over time to enhance efficiency and sustainability. A notable method involves a green approach through a catalytic four-component reaction utilizing ketones, ethyl cyanoacetate, S8, and formamide. This method is characterized by its step economy, reduced catalyst loading, and simple purification processes, indicating a significant advancement in the synthesis of such compounds (Shi et al., 2018).

Molecular Structure Analysis

Molecular structure analysis of thieno[2,3-d]pyrimidin-4(3H)-ones and related compounds primarily relies on spectroscopic techniques such as NMR, IR spectroscopy, mass spectrometry, and elemental analysis. These techniques have been instrumental in characterizing the structure of newly synthesized compounds, ensuring their correct identification and furthering our understanding of their chemical behavior (Noh et al., 2020).

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidin-4(3H)-ones undergo various chemical reactions, including condensations with aromatic aldehydes and furfural in the presence of NaOH, leading to the synthesis of arylidene derivatives. These reactions are crucial for modifying the core structure and introducing functional groups that can significantly alter the compound's physical and chemical properties (Elmuradov et al., 2011).

Physical Properties Analysis

The physical properties of thieno[2,3-d]pyrimidin-4(3H)-ones, such as solubility, melting points, and crystal structure, are pivotal for understanding their behavior in various environments. X-ray crystallography has provided detailed insights into their molecular geometry, confirming the planarity of the thienopyrimidine ring and elucidating the intramolecular and intermolecular forces that stabilize their structure (Liu et al., 2006).

Chemical Properties Analysis

The chemical properties of thieno[2,3-d]pyrimidin-4(3H)-ones, including reactivity towards nucleophiles and electrophiles, acidity of hydrogen atoms, and behavior under various chemical conditions, have been explored to understand their versatility in organic synthesis and potential applications in medicinal chemistry. Their ability to undergo cyclization, condensation, and substitution reactions opens pathways for the development of novel compounds with enhanced biological activities (Ren et al., 2007).

properties

IUPAC Name

5-phenyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2OS/c23-20-18-17(16-9-5-2-6-10-16)13-24-19(18)21-14-22(20)12-11-15-7-3-1-4-8-15/h1-10,13-14H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMJLXANQFAIAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C=NC3=C(C2=O)C(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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